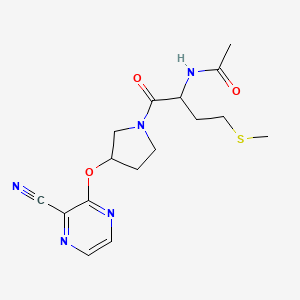
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is an organic compound with distinctive structural attributes. This intricate molecule contains a pyrrolidine ring, an acetamide group, a cyanopyrazine fragment, and a methylthio component. Due to its multifaceted structure, this compound can engage in a variety of chemical reactions, making it an exciting candidate for research in multiple scientific domains.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide generally involves a multi-step procedure. This often starts with the preparation of the cyanopyrazine derivative, followed by its coupling with pyrrolidine derivatives in the presence of appropriate reagents. The methylthio butan-2-yl component is then introduced through reactions involving thiolation agents. The final acetamide incorporation is done through amidation reactions.
Industrial Production Methods: Industrial production may leverage advanced catalytic systems and flow chemistry techniques to optimize yield and purity. Continuous production methods ensure the scalability and efficiency required for large-scale manufacturing.
化学反応の分析
Types of Reactions: This compound undergoes several chemical reactions, including oxidation, reduction, nucleophilic substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of base.
Addition: Electrophiles in the presence of Lewis acids.
Major Products Formed: The products can vary depending on reaction conditions but often involve modifications to the pyrrolidine or pyrazine rings, or the functional groups attached to them.
科学的研究の応用
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide finds applications across several fields:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Probed for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Employed in the development of novel materials.
作用機序
This compound's mechanism of action is primarily influenced by its structural components:
Molecular Targets: It interacts with various enzymes and receptors.
Pathways Involved: It affects signal transduction pathways and metabolic pathways, depending on the specific biological context in which it is used.
類似化合物との比較
Compared to other compounds with similar functionalities:
Uniqueness: The specific arrangement of cyanopyrazine, pyrrolidine, and acetamide groups makes it particularly versatile in reactions.
Similar Compounds: Includes other cyanopyrazine derivatives, pyrrolidine-based molecules, and acetamide-containing compounds. Each shares some reactivity profiles but varies significantly in terms of biological activity and application.
This article should give a clear understanding of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide from multiple perspectives. How does that line up with what you’re hoping to read?
生物活性
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound with potential pharmaceutical applications. Its unique structure, which incorporates multiple functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N5O3S, with a molecular weight of 363.4 g/mol. The compound features an acetamide functional group, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₃S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 2034210-35-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of specific precursors like piperidine derivatives and cyanopyrazine. Key methods may include:
- Nucleophilic Substitution : Utilizing polar aprotic solvents to enhance nucleophilicity.
- Coupling Reactions : Forming the desired product through coupling reactions with various electrophiles.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that compounds structurally similar to this compound demonstrate significant activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
2. Anticancer Activity
Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives have been reported to target specific kinases involved in tumorigenesis, suggesting that this compound may also possess anticancer properties .
3. Neuropharmacological Effects
Research on related compounds indicates potential interactions with neurotransmitter systems, particularly in modulating acetylcholine levels through acetylcholinesterase inhibition. This suggests possible applications in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of synthesized derivatives against M. tuberculosis and other pathogens. The results showed that certain derivatives maintained efficacy against multidrug-resistant strains, indicating a unique mechanism of action distinct from conventional antibiotics .
Case Study 2: Anticancer Screening
In another investigation, compounds similar to N-(1-(3-cyanopyrazin-2-yl)oxy)pyrrolidin derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis in cancer cells, highlighting their potential as anticancer agents .
特性
IUPAC Name |
N-[1-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-11(22)20-13(4-8-25-2)16(23)21-7-3-12(10-21)24-15-14(9-17)18-5-6-19-15/h5-6,12-13H,3-4,7-8,10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUIDWQGXZLQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














